Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 1-ethyl-3-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-10-9(11(14)15-6-3)8-13(5-2)12-10/h8H,4-7H2,1-3H3 |
InChI Key |
VDYWGYQYPYJKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C=C1C(=O)OCC)CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
The most common and practical method involves the cyclocondensation of an appropriately substituted hydrazine with an ethyl 3-oxoalkanoate derivative bearing a propyl substituent at the 3-position. The general reaction scheme is:
-
- 1-ethylhydrazine (or its salt)
- Ethyl 3-oxopentanoate (ethyl ester of 3-oxopentanoic acid, providing the propyl group at C3)
-
- Solvent: Ethanol or other polar solvents
- Temperature: Reflux (70–90°C)
- Acid catalyst: Acetic acid or other mild acids to promote cyclization
- Time: Several hours (4–12 h)
-
- The hydrazine nucleophilically attacks the β-keto ester, followed by cyclization and elimination of water to form the pyrazole ring.
- The ethyl group at N1 is introduced by using 1-ethylhydrazine.
-
- The crude product is purified by column chromatography (silica gel with ethyl acetate/hexane mixture).
- Recrystallization from suitable solvents (e.g., ethanol) yields pure this compound.
Esterification of Pyrazole-4-carboxylic Acid Precursors
An alternative method involves first synthesizing 1-ethyl-3-propyl-1H-pyrazole-4-carboxylic acid, followed by esterification:
Preparation of pyrazole carboxylic acid :
- Similar cyclocondensation without ester groups or hydrolysis of ester groups to yield the acid.
-
- React the acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
- Reflux conditions ensure complete conversion.
-
- Allows better control over purity.
- Facilitates introduction of isotopic labels or other modifications at ester group.
Alkylation of Pyrazole Nucleus
In cases where the pyrazole ring is preformed with a free N-H group, N-ethylation can be achieved via:
- Reaction with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate in DMF).
- This method is useful for late-stage functionalization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or polar aprotic solvents | Ethanol preferred for esterification and reflux |
| Temperature | 70–90°C (reflux) | Ensures complete cyclization and esterification |
| Catalyst | Acetic acid, sulfuric acid, or DCC | Acid catalysis promotes esterification |
| Reaction time | 4–12 hours | Longer times improve yield but may increase byproducts |
| Purification | Column chromatography, recrystallization | Silica gel with ethyl acetate/hexane mixtures |
Analytical Characterization Post-Synthesis
To confirm the structural integrity and purity of this compound, the following techniques are standard:
- 1H Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern; characteristic signals for ethyl ester (triplet ~4.2 ppm for –OCH2–), ethyl group on N1, and propyl group on C3.
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peak consistent with molecular weight (~210 g/mol).
- Infrared Spectroscopy (IR) : Ester carbonyl stretch near 1700 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies impurities.
- X-ray Crystallography (if crystalline): Confirms three-dimensional structure and substitution positions.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclocondensation | 1-ethylhydrazine + ethyl 3-oxopentanoate | Ethanol, acetic acid, reflux | Direct ring formation, straightforward | Requires pure hydrazine derivative |
| Esterification of acid precursor | 1-ethyl-3-propyl-pyrazole-4-carboxylic acid + ethanol | Acid catalyst (H2SO4, DCC), reflux | High purity, flexible functionalization | Multi-step, longer synthesis |
| N-alkylation of pyrazole | 3-propyl-1H-pyrazole-4-carboxylate + ethyl halide | Base (K2CO3), DMF, room temp to reflux | Late-stage modification | Possible side reactions, lower yield |
Research Findings and Industrial Perspectives
- Industrial synthesis favors the cyclocondensation route due to its efficiency and scalability.
- Continuous flow reactors and microwave-assisted synthesis have been explored to improve yields and reduce reaction times.
- Optimization of stoichiometry, solvent polarity, and catalyst loading is critical for maximizing purity and yield.
- Safety protocols involve handling volatile solvents under fume hoods and using personal protective equipment despite the compound's low hazard classification.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Agrochemicals: It is explored for its potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylates
Structural and Substituent Analysis
The target compound differs from its analogs primarily in the nature of its substituents. Key comparisons include:
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate ()
- Substituents: 1-position: 3-cyanobenzyl (aromatic, electron-withdrawing). 3-position: Azido group (electron-withdrawing, reactive).
- Molecular Formula : C₁₄H₁₂N₆O₂ (MW: 296.29 g/mol).
- Key Features: The cyanobenzyl group enhances aromatic stacking interactions, while the azido group enables click chemistry applications.
Ethyl 5-azido-1H-pyrazole-4-carboxylate ()
- Substituents :
- 5-position: Azido group (electron-withdrawing).
- 1-position: Unsubstituted (free NH group).
- Molecular Formula : C₆H₇N₅O₂ (MW: 181.15 g/mol).
- Key Features : The free NH group allows for hydrogen bonding, influencing solubility and crystallinity.
Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate (Target Compound)
- Substituents :
- 1-position: Ethyl (electron-donating alkyl).
- 3-position: Propyl (electron-donating alkyl).
- Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol).
Physicochemical Properties
Notes:
Spectroscopic Characterization
- ¹H NMR :
- IR Spectroscopy :
- Target compound: Strong C=O stretch (~1690–1710 cm⁻¹).
- Azido analogs: Distinctive azide peaks (~2119–2121 cm⁻¹) .
Biological Activity
Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 198.28 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylate group that enhances its chemical reactivity and biological activity.
Biological Activities
Research indicates that compounds within the pyrazole class exhibit significant biological activities, including:
- Anti-inflammatory Properties : this compound has been associated with anti-inflammatory effects, potentially through interactions with inflammatory pathways and enzymes .
- Anticancer Activity : Similar pyrazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, various pyrazole compounds have demonstrated cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Anticancer | Cytotoxic effects on various cancer cell lines | |
| Enzyme Interaction | Modulates activity of specific enzymes |
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may influence cellular pathways through redox reactions facilitated by its functional groups. The pyrazole ring can interact with various enzymes and receptors, modulating their activity, which is crucial for its anti-inflammatory and anticancer properties .
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity. A common method includes:
- Formation of Pyrazole Ring : Reacting hydrazine with a suitable carbonyl compound.
- Carboxylation : Introducing the carboxylate group through esterification reactions.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Anti-inflammatory Research : A study demonstrated that similar pyrazole compounds significantly reduced inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.
- Cytotoxicity Studies : In vitro tests showed that derivatives of ethyl 1-ethyl-3-propyl-1H-pyrazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
Comparison with Similar Compounds
This compound shares structural similarities with other pyrazole derivatives, which influence their biological activities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate | C8H14N4O2 | Methyl group instead of ethyl |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C8H12N4O2 | Contains an amino group |
| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C9H12N4O2 | Dimethyl substitution on pyrazole |
Q & A
Q. What are the common synthetic routes for Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-ketoesters, followed by alkylation. For example, a related pyrazole carboxylate (ethyl 5-azido-1H-pyrazole-4-carboxylate) was synthesized via triazenylpyrazole precursors using azido(trimethyl)silane and trifluoroacetic acid under reflux (50°C) . Key optimizations include:
- Catalyst selection : Trifluoroacetic acid enhances azide incorporation efficiency.
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) achieves >90% purity .
- Monitoring : TLC ensures reaction completion before workup .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer: Combine 1H/13C NMR and IR spectroscopy to validate functional groups and substitution patterns. For instance:
- 1H NMR : Ethyl ester protons appear as a triplet (δ ~1.37 ppm) and quartet (δ ~4.33 ppm) .
- IR : Strong carbonyl (C=O) stretches at ~1704 cm⁻¹ and azide peaks at ~2143 cm⁻¹ confirm ester and azide groups . Cross-reference with HRMS (e.g., [M]+ calculated vs. observed mass) to verify molecular formula .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives, and what software is recommended?
Methodological Answer: X-ray crystallography is critical for resolving regiochemical uncertainties (e.g., substituent positions). Tools like SHELXL and SIR97 are widely used:
- SHELXL : Optimizes refinement for high-resolution data, even for twinned crystals .
- SIR97 : Integrates direct methods and Fourier refinement for automated structure solution . Example: A related pyrazole-carboxylate structure was solved using SHELXL, confirming the ester group’s position via anisotropic displacement parameters .
Q. How should researchers address contradictory data between spectroscopic and crystallographic results?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):
- Dynamic NMR : Track temperature-dependent shifts to identify tautomeric equilibria.
- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) structures to reconcile discrepancies . Example: Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate showed planar furan rings in crystallography but puckered conformers in solution NMR .
Q. What strategies are effective for analyzing the bioactivity of pyrazole-carboxylate derivatives?
Methodological Answer: Use in vitro assays paired with computational modeling:
- Enzyme Inhibition : Test kinase or protease inhibition (IC50) using fluorogenic substrates .
- Docking Studies : AutoDock Vina predicts binding modes to targets like COX-2 or bacterial enzymes . Example: Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate showed anti-inflammatory activity via COX-2 inhibition (IC50 = 2.3 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
